4-Acetoxy stilbene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H14O2 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
[4-(2-phenylethenyl)phenyl] acetate |
InChI |
InChI=1S/C16H14O2/c1-13(17)18-16-11-9-15(10-12-16)8-7-14-5-3-2-4-6-14/h2-12H,1H3 |
InChI Key |
SEMXFQLBQPCKNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity of 4 Acetoxy Stilbene
Photochemical Transformations
4-Acetoxy stilbene (B7821643), like other stilbene derivatives, undergoes a variety of reactions upon exposure to light. These transformations are central to its chemical profile and include photoisomerization, photodimerization, and photocyclization.
Detailed Mechanisms of E/Z Photoisomerization
The most fundamental photochemical reaction of 4-acetoxy stilbene is the reversible E/Z (or trans/cis) isomerization around the central carbon-carbon double bond. researchgate.netwiley-vch.de Upon absorption of ultraviolet (UV) light, the molecule is promoted from its ground electronic state (S0) to an excited singlet state (S1). wiley-vch.de This excited state has a lower rotational barrier around the double bond, allowing for rapid rotation to a "perpendicular" conformation where the two phenyl rings are orthogonal to each other. From this twisted intermediate, the molecule can relax back to the ground state as either the E or Z isomer. rsc.orgutexas.edu
The ratio of E to Z isomers at the photostationary state is dependent on the excitation wavelength and the molar absorptivities of the two isomers at that wavelength. mdpi.com Generally, the trans isomer is thermodynamically more stable due to reduced steric hindrance. nih.gov The photoisomerization process is a key initial step for other photochemical reactions, as the Z-isomer is a necessary precursor for intramolecular cyclization. nih.govwikipedia.orgresearchtrends.net
The quantum yield of isomerization, which is the efficiency of the photochemical process, can be influenced by the presence of sensitizers. kyoto-u.ac.jprsc.org For instance, triplet sensitizers can facilitate the isomerization through a triplet excited state pathway. rsc.org
Photodimerization Processes and [2+2] Cycloaddition Pathways
At higher concentrations, excited this compound molecules can undergo intermolecular [2+2] cycloaddition, also known as photodimerization, to form cyclobutane (B1203170) derivatives. mdpi.comsci-hub.se This reaction competes with photoisomerization and other photochemical pathways. acs.org The photodimerization is thought to occur primarily from the excited state of the E-isomer due to its longer excited-state lifetime compared to the Z-isomer. rsc.org
The regioselectivity and stereoselectivity of the [2+2] cycloaddition can be influenced by the reaction conditions. Irradiation of (E)-4-acetoxystilbene in solution has been reported to yield a mixture of four isomeric cyclobutane dimers. researchgate.net The formation of these dimers can be templated by host-guest chemistry, for example, using cucurbit beilstein-journals.orguril, to achieve selective cross-[2+2] photocycloadditions between different stilbene derivatives. chemrxiv.orgchemrxiv.org The use of such templates can pre-organize the stilbene molecules, favoring the formation of a specific dimer. tandfonline.com
The efficiency of photodimerization can also be affected by the solvent. For some stilbene derivatives, photodimerization is more efficient in hydroxylic solvents like methanol (B129727) or water, which is attributed to the formation of solute-solute aggregates that facilitate the reaction. epa.gov
Oxidative Photocyclization (Mallory Reaction) and Phenanthrene (B1679779) Formation
A significant photochemical reaction of stilbenes, including this compound, is the oxidative photocyclization to form phenanthrenes, a process known as the Mallory reaction. nih.govwikipedia.org This reaction proceeds from the Z-isomer, which upon irradiation undergoes an intramolecular 6π-electron electrocyclic ring closure to form a transient dihydrophenanthrene intermediate. wikipedia.orgrsc.orgrsc.org
This dihydrophenanthrene intermediate is generally unstable and, in the absence of an oxidizing agent, can revert to the cis-stilbene (B147466). wikipedia.orgnih.gov However, in the presence of an oxidant such as oxygen or iodine, the dihydrophenanthrene is aromatized to the corresponding phenanthrene derivative. nih.govrsc.org The use of a catalytic amount of iodine in conjunction with dissolved oxygen has been shown to be particularly effective for this transformation. researchtrends.netsci-hub.se
The photocyclization can be a powerful synthetic tool for the creation of complex polycyclic aromatic hydrocarbons. beilstein-journals.orgbeilstein-journals.orgnih.gov For instance, the photocyclization of a substituted stilbene was a key step in the synthesis of derivatives of 4-hydroxypiloquinone. rsc.org
Influence of Substituents and Solvent Environment on Photoreactivity
The photoreactivity of stilbenes is highly sensitive to the nature and position of substituents on the aromatic rings, as well as the surrounding solvent environment.
Substituent Effects:
Electronic Effects: Electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the stilbene chromophore, affecting its absorption and emission characteristics, as well as the quantum yields of its photochemical reactions. nih.govresearchgate.net For example, the introduction of a nitro group can influence the photoinitiating efficiency of stilbene derivatives. nih.gov The presence of methoxy (B1213986) groups has also been studied in relation to their effect on E-Z isomerization. colab.ws
Steric Effects: Bulky substituents can influence the preferred conformation of the stilbene and can affect the rates of both isomerization and cyclization. nih.gov
Leaving Groups: Substituents in the ortho position can act as leaving groups during photocyclization, leading to the formation of unsubstituted phenanthrene. wikipedia.orgohiolink.edu
Solvent Effects: The polarity and viscosity of the solvent can impact the rates and efficiencies of the various photochemical pathways. nih.govresearchgate.net For example, polar solvents can stabilize charge-transfer excited states, which may favor certain reaction pathways. p2infohouse.org The viscosity of the medium can affect the rate of rotational isomerization. researchgate.net Studies have shown that for some stilbenes, the photodimerization process is accelerated in hydroxylic solvents. epa.gov
| Parameter | Influence on Photoreactivity | Example |
| Substituents | Alter electronic and steric properties, influencing reaction pathways and yields. nih.govresearchgate.net | Methoxy groups can affect E-Z isomerization rates. colab.ws Nitro groups can act as photoinitiators. nih.gov |
| Solvent Polarity | Can stabilize excited states and influence reaction selectivity. p2infohouse.org | Polar solvents can enhance photodimerization in some cases. epa.gov |
| Solvent Viscosity | Affects molecular motion and can hinder rotational isomerization. researchgate.net | Higher viscosity can decrease the rate of E/Z isomerization. researchgate.net |
| Concentration | Higher concentrations favor intermolecular reactions like photodimerization. mdpi.com | Increased stilbene concentration leads to more [2+2] cycloaddition. nih.gov |
| Oxidants | Necessary for the conversion of the dihydrophenanthrene intermediate to phenanthrene in the Mallory reaction. nih.govrsc.org | Iodine and oxygen are commonly used. sci-hub.se |
Radical and Oxidative Reactivity Profiles
Beyond its photochemical reactions, this compound can also participate in reactions involving radical species and oxidative processes.
Interactions with Reactive Oxygen and Nitrogen Species
The stilbene backbone, particularly the central double bond, is susceptible to reactions with reactive oxygen species (ROS). researchgate.net For example, singlet oxygen, which can be generated photochemically, can react with the double bond to form dioxetanes, which may then undergo further reactions. researchgate.net This reactivity is a potential pathway for photodegradation.
The hydroxylated analogs of this compound, such as resveratrol (B1683913), are well-known for their antioxidant properties and their ability to scavenge reactive oxygen and nitrogen species. While the acetoxy group diminishes this direct radical-scavenging activity compared to a free hydroxyl group, this compound can still be involved in oxidative processes. Its conversion to phenanthrene derivatives via the Mallory reaction is, by definition, an oxidative process. nih.gov Furthermore, the study of stilbene derivatives as photoinitiators for polymerization suggests their involvement in radical-generating pathways. researchgate.netnih.gov
Formation and Characterization of Transient Radical Intermediates (e.g., Phenoxyl, Hydroxycyclohexadienyl)
While the direct formation of a phenoxyl radical from this compound is less favorable than from its hydroxylated counterpart, resveratrol, due to the replacement of the phenolic hydrogen, the stilbene structure can still participate in radical reactions. The interaction of stilbenes with radicals can lead to the formation of various transient intermediates.
In radical reactions, the stilbene double bond is a potential site of attack. For instance, the reaction with an aminyl radical can lead to the formation of a C-centered radical on the ethylene (B1197577) bridge. uni-rostock.de Furthermore, studies on stilbene (1,2-diphenyl ethylene) have enabled the isolation and characterization of its radical anion, a fleeting species that can be stabilized by encapsulation between cations or coordination to a metal complex. nih.gov This radical anion is a key intermediate in the Z → E isomerization of the double bond. nih.gov
For phenolic stilbenes like resveratrol, radical scavenging often proceeds via hydrogen atom transfer (HAT) from a hydroxyl group to form a stable phenoxyl radical (ArO•). exlibrisgroup.com In the case of this compound, where the phenolic proton is replaced by an acetyl group, this primary HAT mechanism is blocked at the 4'-position. However, radical addition to the aromatic rings can still occur, potentially forming hydroxycyclohexadienyl-type radicals. In the presence of strong reducing agents, phenolic stilbenes can effectively scavenge thiyl radicals (GS•), which are formed from the reaction of hydroxyl radicals (•OH) with glutathione. researchgate.net
Kinetics and Thermodynamics of Radical Scavenging Reactions
The kinetics and thermodynamics of radical scavenging by stilbenes are dictated by their molecular structure and the reaction environment. The primary mechanism for many phenolic antioxidants is Hydrogen Atom Transfer (HAT), the thermodynamics of which are often evaluated by the Bond Dissociation Energy (BDE) of the O-H bond. rsc.org A lower BDE indicates a more favorable HAT process.
Computational studies on various natural stilbenes have shown that the presence and position of hydroxyl groups significantly influence antioxidant activity. rsc.org For example, the BDE(O–H) value for the 4'-hydroxyl group in resveratrol is a key determinant of its scavenging capacity. rsc.org While direct BDE values for the C-H bonds of this compound are not as commonly reported, the replacement of the electron-donating hydroxyl group with a more electron-withdrawing acetoxy group would be expected to alter the electronic distribution and impact the thermodynamics of radical reactions at other sites on the molecule.
The reaction mechanism can also shift depending on the solvent and the nature of the radical. In polar, ion-supporting solvents like ethanol, a Sequential Proton Loss Electron Transfer (SPLET) mechanism can contribute to or even dominate the radical-scavenging kinetics for phenolic compounds. exlibrisgroup.com This is less relevant for this compound at the protected hydroxyl group. Kinetic studies on resveratrol analogues reacting with radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH•) show that reaction rates are sensitive to the electronic properties of substituents on the stilbene rings. exlibrisgroup.com
Below is a table summarizing kinetic and thermodynamic data for the radical scavenging reactions of representative stilbenes, which provides context for the potential activity of this compound.
| Compound/Radical System | Parameter | Value | Mechanism/Solvent |
| Astringin + ROO• | BDE(O-H) | 73.4 kcal mol⁻¹ | - |
| Astringin + ROO• | Rate Constant (k) | 9.31 x 10⁸ M⁻¹ s⁻¹ | HAT / Water |
| Resveratrol Analogues + GO• | Rate Constant (k) | Varies with structure | HAT & SPLET / Ethanol |
| Resveratrol Analogues + DPPH• | Rate Constant (k) | Varies with structure | HAT & SPLET / Ethanol |
| Nitroxides + Thiyl Radicals | Rate Constant (k) | (5-7) x 10⁸ M⁻¹ s⁻¹ | Adduct Formation / Water |
This table presents data for related stilbenes and radical systems to illustrate typical kinetic and thermodynamic parameters. Data sourced from exlibrisgroup.comresearchgate.netrsc.org.
Enzymatic Transformations and Biocatalysis
Enzymatic processes are central to the biosynthesis of the stilbene core structure in nature. However, the role of specific enzymes in the direct conversion or recognition of acetoxylated stilbenes like this compound is distinct from their role in creating the foundational molecule.
Substrate Recognition and Conversion by Stilbene-Modifying Enzymes (e.g., Stilbene Synthase, Cinnamate 4-Hydroxylase)
The biosynthesis of stilbenoids in plants occurs via the phenylpropanoid pathway. encyclopedia.pub Key enzymes in this pathway are Cinnamate 4-hydroxylase (C4H) and stilbene synthase (STS). encyclopedia.pubmdpi.com
Cinnamate 4-hydroxylase (C4H): This enzyme acts early in the pathway, catalyzing the hydroxylation of cinnamic acid to produce p-coumaric acid. mdpi.com
Stilbene Synthase (STS): This is the pivotal enzyme that defines the stilbene structure. scirp.org STS catalyzes the condensation of one molecule of p-coumaroyl-CoA (derived from p-coumaric acid) with three molecules of malonyl-CoA to form the stilbene backbone, with resveratrol being a primary product. encyclopedia.pubnih.gov
Based on this established mechanism, this compound is not a substrate for either C4H or STS. These enzymes are responsible for constructing the hydroxylated stilbene core from simpler phenylpropanoid precursors. Any acetylation would be a subsequent modification.
Mechanistic Enzymatic Pathways Leading to and from Acetoxylated Stilbenes
The enzymatic pathway leads to the stilbene core, not directly to an acetoxylated form via the canonical pathway. The formation of resveratrol from p-coumaroyl-CoA and malonyl-CoA is the key step catalyzed by stilbene synthase. researchgate.netnih.gov
A pathway from a hydroxylated stilbene (like resveratrol) to an acetoxylated stilbene in a biological system would mechanistically require an acetyltransferase enzyme. Such enzymes utilize an acetyl donor, commonly acetyl-CoA, to transfer an acetyl group to a hydroxyl acceptor. While the genetic engineering of plants to overexpress STS genes for increased resveratrol production is a subject of study, specific acetyltransferases responsible for the targeted acetylation of stilbenes like resveratrol to form this compound are not prominently characterized in the primary biosynthetic literature. nih.gov Therefore, this compound is more commonly understood as a synthetic derivative rather than a direct, major product of a primary enzymatic pathway in most stilbene-producing organisms.
Molecular Interactions with Biological Macromolecules (Mechanistic Studies)
The planar structure of the stilbene backbone allows it to interact with biological macromolecules, including nucleic acids. The nature and affinity of this binding can be modulated by the functional groups attached to the aromatic rings.
Binding Affinity and Mode of Interaction with Nucleic Acids (DNA)
Stilbene derivatives have been shown to bind to DNA, with the mode of interaction often being groove binding. This interaction is primarily driven by hydrophobic and van der Waals forces between the stilbene molecule and the DNA grooves.
Studies on synthetic stilbene derivatives have provided specific data on their DNA binding affinity. For example, a study on the stilbene derivative (E)-1-(4-Chlorophenyl)-4,5-diphenyl-2-[4-(4-methoxystryl)phenyl]-1H-imidazol (STIM) demonstrated its interaction with calf thymus DNA (ctDNA). nih.gov Spectroscopic analysis indicated a groove binding mode, and the binding constant (Kb) was calculated to be 6.9 × 10⁴ M⁻¹. nih.gov Molecular docking simulations supported this finding, calculating a binding energy of -13.37 kcal/mol and showing that hydrophobic interactions are critical for the stability of the DNA-ligand complex. nih.gov
Furthermore, research into resveratrol analogues has shown that modifications can enhance binding to the DNA-binding domains of proteins. A triacetate derivative of a resveratrol analogue, (E)-5-(4-acetoxystyryl)-1,3-phenylene diacetate, was found to have a better binding affinity towards the DNA binding residues of the transcription factor NF-κB compared to resveratrol itself. jcu.cz This suggests that acetoxy groups can contribute favorably to interactions within the DNA binding region of regulatory proteins.
The following table summarizes key findings from studies on the interaction of stilbene derivatives with DNA.
| Compound | Target | Binding Constant (Kb) | Binding Energy (Docking) | Mode of Interaction |
| STIM Derivative | ctDNA | 6.9 x 10⁴ M⁻¹ | -13.37 kcal/mol | Groove Binding |
| (E)-5-(4-acetoxystyryl)-1,3-phenylene diacetate | NF-κB (DNA binding site) | Better affinity than Resveratrol | -139.8 kcal/mol (redocking) | Interaction with DNA binding residues |
This table presents data for stilbene derivatives, including an acetoxylated analogue, to illustrate binding characteristics with DNA and DNA-associated proteins. Data sourced from nih.govjcu.cz.
Modulation of Specific Cellular Signaling Pathways at a Molecular Level
This compound and its related compounds exert their biological effects by modulating a variety of cellular signaling pathways at the molecular level. These pathways are intricate networks that control fundamental cellular processes such as proliferation, survival, and apoptosis.
One of the key mechanisms through which stilbene derivatives act is by influencing oncogenic signaling pathways. researchgate.netmdpi.com For instance, some stilbenes have been shown to suppress the ERK1/2 pathway and inactivate NF-κB, both of which are critical for cancer cell proliferation and survival. researchgate.net Additionally, the modulation of the PI3K/Akt/mTOR pathway is another common mechanism for stilbene-like compounds. semanticscholar.org Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis. explorationpub.com
Furthermore, stilbenes can modulate signaling pathways related to apoptosis, the process of programmed cell death. This can occur through the modulation of the Bax/Bcl-2 ratio, leading to the cleavage of caspase-3 and subsequent cell death. researchgate.net The Wnt/β-catenin pathway, which is crucial for cell fate and proliferation, has also been identified as a target for some stilbene derivatives. explorationpub.com
The interaction with the Nrf2/ARE pathway is another important aspect of the molecular action of stilbenes. mdpi.comsemanticscholar.org The activation of this pathway can lead to the expression of antioxidant enzymes, providing protection against oxidative stress. semanticscholar.orgnih.gov
The table below summarizes the key signaling pathways modulated by stilbene derivatives, including those structurally similar to this compound, and the general effects of this modulation.
| Signaling Pathway | General Effect of Modulation by Stilbene Derivatives | References |
| ERK1/2 | Suppression of pathway activity, leading to reduced cell proliferation. | researchgate.net |
| NF-κB | Inactivation of the pathway, inhibiting inflammation and cell survival. | researchgate.netexplorationpub.com |
| PI3K/Akt/mTOR | Inhibition of the pathway, resulting in cell cycle arrest and apoptosis. | semanticscholar.orgexplorationpub.com |
| Bax/Bcl-2 Apoptotic Pathway | Modulation of the ratio to favor apoptosis through caspase activation. | researchgate.net |
| Wnt/β-catenin | Suppression of pathway activity, impacting cell proliferation and fate. | explorationpub.com |
| Nrf2/ARE | Activation of the pathway, leading to increased antioxidant defense. | mdpi.comsemanticscholar.orgnih.gov |
| JAK2/STAT3 | Modulation of the pathway to induce apoptosis in cancer cells. | semanticscholar.org |
Advanced Spectroscopic Characterization and Analytical Methodologies for 4 Acetoxy Stilbene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and analysis of organic molecules like 4-acetoxy stilbene (B7821643). It provides detailed information about the carbon-hydrogen framework, the electronic environment of the nuclei, and the spatial relationships between atoms.
Comprehensive 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC, NOESY) NMR for Structural Elucidation
One-dimensional (1D) NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, offers fundamental structural information. In the ¹H NMR spectrum of a stilbene derivative, the olefinic protons typically appear as doublets in the range of δ 6.5-7.5 ppm, with a coupling constant (J) of approximately 16 Hz for the trans isomer, indicating a trans relationship between the two protons. um.edu.my The aromatic protons resonate in the region of δ 7.0-8.0 ppm, and the methyl protons of the acetoxy group appear as a sharp singlet around δ 2.3 ppm. google.com
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For 4-acetoxy stilbene, the carbonyl carbon of the acetoxy group is typically observed around δ 169-170 ppm. The olefinic carbons and aromatic carbons resonate in the range of δ 120-160 ppm, while the methyl carbon of the acetoxy group appears at approximately δ 21 ppm. google.com
Two-dimensional (2D) NMR techniques provide further structural insights by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY spectra would show correlations between the vicinal olefinic protons and between adjacent aromatic protons. researchgate.netufs.ac.za
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. They are crucial for assigning the protonated carbons in the ¹³C NMR spectrum. researchgate.netufs.ac.za
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between carbon and proton atoms. For instance, the methyl protons of the acetoxy group would show a correlation to the carbonyl carbon, and the olefinic protons would show correlations to the aromatic carbons. researchgate.netufs.ac.za
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule. For trans-4-acetoxy stilbene, a NOESY experiment would show a cross-peak between the two olefinic protons, confirming their spatial proximity. researchgate.netufs.ac.za
Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | J (Hz) | Assignment | Reference |
|---|---|---|---|---|---|
| ¹H | ~7.5 | d | Aromatic | google.com | |
| ¹H | ~7.0 | m | Aromatic/Olefinic | google.com | |
| ¹H | ~2.3 | s | -OCOCH₃ | google.com | |
| ¹³C | ~169.5 | C=O | google.com | ||
| ¹³C | ~150.3 | Aromatic C-O | google.com | ||
| ¹³C | ~139.5 | Aromatic C | google.com | ||
| ¹³C | ~127.6-128.7 | Aromatic/Olefinic CH | google.com | ||
| ¹³C | ~121.9 | Aromatic CH | google.com | ||
| ¹³C | ~21.2 | -OCOCH₃ | google.com |
Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern of the stilbene derivative.
Stereochemical Assignment through NMR Techniques
NMR spectroscopy is a powerful method for determining the stereochemistry of stilbene derivatives. The magnitude of the vicinal coupling constant (³J) between the olefinic protons is a key indicator of the double bond geometry. For trans isomers of stilbenes, the ³J value is typically large, around 15-18 Hz, while for cis isomers, it is smaller, in the range of 10-12 Hz. um.edu.my
Furthermore, NOESY experiments can definitively establish the stereochemistry. In trans-stilbenes, a clear Nuclear Overhauser Effect (NOE) is observed between the two olefinic protons. In contrast, for cis-stilbenes, an NOE would be expected between an olefinic proton and the protons of the adjacent aromatic ring. researchgate.netufs.ac.za Theoretical calculations of NMR chemical shifts can also be compared with experimental data to assign the relative configurations of diastereoisomers with a high level of confidence. researchgate.net
Quantitative NMR for Purity and Reaction Yield Determination
Quantitative NMR (qNMR) is a highly accurate and precise method for determining the purity of a substance or the yield of a reaction without the need for a calibration curve using a specific analyte. fujifilm.com In qNMR, the integrated area of a specific signal from the analyte is compared to the integrated area of a signal from a certified internal standard of known concentration. researchgate.net For this compound, a well-resolved signal, such as the singlet from the acetoxy methyl protons, can be used for quantification against a suitable internal standard. This technique allows for the direct determination of the molar quantity of the compound in a sample, providing a reliable assessment of purity and reaction efficiency.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, elucidate its structure through fragmentation analysis, and quantify its presence in a sample.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Adduct Analysis
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, and the solvent is evaporated to produce gas-phase ions. This method typically results in the formation of protonated molecules [M+H]⁺ in the positive ion mode or deprotonated molecules [M-H]⁻ in the negative ion mode.
For this compound, ESI-MS would be used to confirm its molecular weight. Adduct ions, such as [M+Na]⁺ or [M+K]⁺, may also be observed, which can further aid in the confirmation of the molecular formula. tandfonline.com Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation and obtain further structural information.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Fragmentation
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. While this compound itself may have limited volatility, it can be analyzed by GC-MS, or more commonly, its volatile derivatives can be prepared for analysis. nih.gov
In GC-MS, the sample is injected into a gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). EI is a hard ionization technique that causes extensive fragmentation of the molecule. shimadzu.com The resulting mass spectrum is a unique fingerprint of the compound, showing the molecular ion (if stable enough to be observed) and a series of fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, characteristic fragments would likely include the loss of the acetyl group and cleavage of the stilbene backbone. The obtained mass spectra can be compared with libraries of known spectra for identification. shimadzu.comresearchgate.net
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) for Precise Mass Measurement and Metabolite Identification
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a powerful analytical tool for the identification and characterization of phenolic compounds, including stilbene derivatives, from complex mixtures. nih.govekb.eg This high-resolution technique combines the separation capabilities of liquid chromatography with the high mass accuracy and sensitivity of a QTOF mass spectrometer. mdpi.comhuji.ac.il
For this compound, LC-QTOF-MS provides precise mass measurements, typically with a mass error of less than 5 ppm, which is crucial for confirming its elemental composition. mdpi.com This accuracy allows for the confident identification of the molecular ion and distinguishes it from other co-eluting compounds with similar nominal masses.
In the context of metabolic studies, LC-QTOF-MS is instrumental in identifying potential metabolites of this compound. While the parent compound is separated chromatographically, the QTOF analyzer detects and measures the exact mass of metabolites formed through biotransformation processes such as hydrolysis, hydroxylation, or conjugation. For instance, a primary metabolite would be 4-hydroxystilbene (B177177) (resveratrol), formed by the enzymatic cleavage of the acetate (B1210297) ester group. The system can detect this and other potential conjugated metabolites (e.g., glucuronides or sulfates) by identifying their specific mass shifts from the parent compound. The performance of LC-QTOF-MS has been demonstrated in the analysis of hydroxylated stilbenes in various samples, achieving low limits of quantification (in the ng/mL range) and good recovery rates. nih.govresearchgate.net
Table 1: Potential Metabolites of this compound Detectable by LC-QTOF-MS
| Compound Name | Molecular Formula | Transformation | Expected [M-H]⁻ m/z |
| This compound | C₁₆H₁₄O₂ | Parent Compound | 237.0921 |
| 4-Hydroxystilbene | C₁₄H₁₂O | Hydrolysis | 227.0815 |
| Dihydroxystilbene | C₁₄H₁₂O₂ | Hydroxylation | 243.0764 |
| 4-Hydroxystilbene Glucuronide | C₂₀H₂₀O₇ | Glucuronidation | 403.1139 |
Note: The table presents hypothetical but chemically plausible metabolites based on known biotransformation pathways of stilbenoids.
Fragmentation Pathway Analysis and Isomer Differentiation
Tandem mass spectrometry (MS/MS), often coupled with LC-QTOF-MS, is used to elucidate the structure of this compound by analyzing its fragmentation pathways. researchgate.net When the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ is isolated and subjected to collision-induced dissociation (CID), it breaks apart into characteristic product ions.
For this compound, a primary and highly characteristic fragmentation event is the neutral loss of ketene (B1206846) (CH₂=C=O) from the precursor ion, corresponding to a mass loss of 42 Da. juntadeandalucia.es This fragmentation is indicative of the acetyl group. Subsequent fragmentation of the resulting 4-hydroxystilbene ion can provide further structural confirmation, involving cleavages of the stilbene backbone.
Table 2: Predicted ESI+ MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Structural Origin |
| 239.1067 [M+H]⁺ | 197.0961 | 42.0106 (Ketene) | Loss of acetyl group |
| 239.1067 [M+H]⁺ | 181.0855 | 58.0212 (Ketene + O) | Loss of acetoxy group |
| 197.0961 | 165.0699 | 32.0262 (Methanol, from rearrangement) | Fragmentation of stilbene core |
| 197.0961 | 119.0491 | 78.0470 (Benzene) | Cleavage at double bond |
Differentiation between cis and trans isomers of stilbenes by mass spectrometry alone is challenging, as they often produce nearly identical mass spectra and fragmentation patterns. nih.gov Therefore, isomer differentiation is primarily achieved by chromatographic separation prior to mass analysis. The distinct three-dimensional structures of cis and trans isomers lead to different interactions with the stationary phase of the LC column, resulting in different retention times, which allows for their individual detection and analysis. mdpi.com
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy are fundamental techniques for probing the electronic structure and photophysical properties of conjugated systems like this compound. researchgate.net
Absorption and Emission Spectra Analysis for Electronic Structure Information
The UV-Vis absorption spectrum of trans-4-acetoxy stilbene is characterized by a strong, broad absorption band in the ultraviolet region. This absorption corresponds to the π → π* electronic transition within the extended conjugated system of the stilbene core. The position of the absorption maximum (λ_max) is sensitive to the substitution pattern on the aromatic rings. For many trans-stilbene (B89595) derivatives, this main absorption band is located around 300-330 nm. researchgate.netwiley-vch.de The cis isomer, being sterically hindered and non-planar, typically exhibits a blue-shifted absorption maximum with a lower intensity compared to the trans isomer. mdpi.com
Trans-stilbenes are often fluorescent, emitting light upon relaxation from the first excited singlet state (S₁). The fluorescence emission spectrum is typically a mirror image of the long-wavelength absorption band. In contrast, cis-isomers are generally non-fluorescent or exhibit very weak fluorescence due to efficient non-radiative decay pathways, primarily rapid isomerization to the trans form. figshare.com The fluorescence properties are highly dependent on the solvent environment. rsc.org
Spectrophotometric Monitoring of Reaction Kinetics and Equilibria (e.g., Photoisomerization)
UV-Vis spectrophotometry is an excellent method for monitoring the kinetics of reactions that involve a change in the chromophore, such as the trans-cis photoisomerization of stilbenes. osu.edu Upon irradiation with UV light of an appropriate wavelength (e.g., 312 or 365 nm), the concentration of the trans isomer decreases while the concentration of the cis isomer increases. nih.govacs.org
This process can be monitored in real-time by recording the UV-Vis absorption spectra at regular intervals. A characteristic decrease in the absorbance of the main π → π* band of the trans isomer is observed, accompanied by the growth of the absorption band corresponding to the cis isomer. The presence of one or more isosbestic points—wavelengths at which the molar absorptivity of the two isomers is equal—indicates a clean conversion from one species to the other without significant side reactions. diva-portal.org This data allows for the determination of reaction rate constants and the composition of the photostationary state (PSS), which is the equilibrium mixture of isomers under continuous irradiation. nih.gov
Determination of Molar Absorptivity and Quantum Yields of Fluorescence
The molar absorptivity (ε), or molar extinction coefficient, is a measure of how strongly a chemical species absorbs light at a given wavelength. It can be determined from the UV-Vis spectrum using the Beer-Lambert law. For trans-stilbene derivatives, the molar absorptivity for the main π → π* transition is typically high, in the range of 20,000 to 30,000 M⁻¹cm⁻¹. omlc.org
The fluorescence quantum yield (Φ_f) quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. The quantum yield of trans-4-acetoxy stilbene is expected to be significant, while that of the cis isomer is negligible. rsc.org These values are crucial for applications in materials science, such as in fluorescent probes and optical materials. figshare.com
Table 3: Representative Photophysical Properties of Stilbene Derivatives
| Compound | λ_abs (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | λ_em (nm) | Fluorescence Quantum Yield (Φ_f) | Solvent |
| trans-Stilbene | 295 | 29,000 | 342 | 0.04 | Cyclohexane |
| cis-Stilbene (B147466) | 276 | 10,500 | - | ~0 | Cyclohexane |
| trans-4-Acetylstilbene | 315 | - | 415 | < 0.04 | Methylcyclohexane |
| trans-4,4'-Bis(acetoxy)stilbene | 329 | 36,000 | 380 | 0.44 | Dichloromethane |
Note: Data for closely related stilbene derivatives are provided for context. The exact values for this compound may vary.
Vibrational Spectroscopy (Infrared, Raman)
The IR and Raman spectra of this compound are dominated by vibrations associated with the acetoxy group and the stilbene backbone. Key vibrational modes include:
Acetoxy Group: A very strong and characteristic C=O stretching vibration is expected in the IR spectrum around 1765-1760 cm⁻¹. The C-O stretching vibrations of the ester will appear in the 1250-1000 cm⁻¹ region. researchgate.net
Stilbene Backbone: The C=C stretching of the central ethylenic bond in the trans isomer gives rise to a strong Raman band and a weaker IR band around 1640-1625 cm⁻¹. The trans C-H out-of-plane wagging vibration near 965 cm⁻¹ is a hallmark of the trans-stilbene structure in the IR spectrum. ucla.edu
Aromatic Rings: Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ range. Aromatic C-H stretching modes are found above 3000 cm⁻¹, while out-of-plane C-H bending modes appear below 900 cm⁻¹.
The combined analysis of IR and Raman spectra provides complementary information, as some vibrations may be strong in one technique and weak or absent in the other, aiding in a complete vibrational assignment. capes.gov.br
Table 4: Characteristic Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Assignment | Spectroscopic Technique |
| 3100-3000 | Aromatic C-H Stretch | IR, Raman |
| ~1760 | Acetyl C=O Stretch | IR (Strong) |
| ~1630 | Ethylenic C=C Stretch (trans) | Raman (Strong), IR (Medium) |
| 1600-1450 | Aromatic C=C Stretch | IR, Raman |
| ~1210 | Acetyl C-O Stretch (ester) | IR (Strong) |
| ~965 | trans C-H Out-of-Plane Wag | IR (Strong) |
| 900-675 | Aromatic C-H Out-of-Plane Bend | IR (Strong) |
Characterization of Functional Groups and Molecular Fingerprints
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, serves as a primary tool for the structural elucidation of this compound. These techniques probe the vibrational modes of molecules, providing a unique spectral "fingerprint". edinst.comscitechdaily.com
Infrared (IR) Spectroscopy is particularly adept at identifying polar functional groups within a molecule. studymind.co.uk For this compound, the IR spectrum is distinguished by several characteristic absorption bands. The most prominent of these is the strong absorption from the ester carbonyl group (C=O) stretch, typically appearing in the 1760-1735 cm⁻¹ region. Another key feature is the C-O stretching vibration of the acetate group. The presence of aromatic rings is confirmed by C=C stretching vibrations within the ring, usually found in the 1600-1450 cm⁻¹ range, and C-H stretching vibrations above 3000 cm⁻¹. For the trans isomer of stilbene derivatives, a characteristic peak for the trans C-H out-of-plane bend is observed around 960 cm⁻¹, while the cis isomer shows a corresponding peak near 680 cm⁻¹. researchgate.net Functional groups capable of hydrogen bonding, such as hydroxyl (O-H) or amine (N-H) groups, are known to produce broad signals, whereas the ester group in this compound contributes to a sharp, well-defined spectrum. uomustansiriyah.edu.iq
Raman Spectroscopy complements IR spectroscopy and is highly effective for identifying non-polar bonds and providing information about the carbon skeleton. libretexts.org The technique relies on the inelastic scattering of monochromatic light. nih.gov The vibrational fingerprint of a molecule, which is unique, allows for its definitive identification. scitechdaily.commdpi.com For this compound, Raman spectroscopy would clearly show signals for the aromatic ring vibrations and the ethylenic C=C double bond. The region below 1500 cm⁻¹ in both IR and Raman spectra is known as the "fingerprint region," which contains a complex pattern of peaks originating from the entire molecular structure. savemyexams.com This region is unique to each compound, allowing for unambiguous identification when compared to a reference spectrum.
A summary of key IR absorption frequencies for identifying the functional groups in this compound is provided below.
| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |
| Ester | C=O Stretch | 1760 - 1735 | Strong |
| Alkene (trans) | =C-H Bend (out-of-plane) | ~960 | Medium-Strong |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Variable |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Variable |
| Acetate | C-O Stretch | 1250 - 1100 | Strong |
Conformational Analysis using Vibrational Modes
Vibrational spectroscopy is a powerful method for analyzing the different spatial arrangements, or conformations, of this compound, most notably its cis and trans isomers. nih.gov The geometry of each isomer dictates its molecular symmetry, which in turn affects the vibrational modes and their activity in IR and Raman spectra. Theoretical studies, often employing density functional theory (DFT), are used to calculate the vibrational frequencies for different conformers, which are then compared with experimental spectra to confirm structural assignments. nih.govarxiv.org
The isomerization from trans to cis this compound induces significant changes in the vibrational spectrum. For instance, the highly symmetric trans isomer often exhibits simpler spectra due to selection rules, while the less symmetric cis isomer may show more complex patterns. Femtosecond stimulated Raman spectroscopy (FSRS) has been used to study the vibrational dynamics of stilbene isomers in their excited states, revealing that the spectral bands of cis-stilbene are broader than those of trans-stilbene, which reflects its shorter excited-state lifetime. aip.org
The analysis of low-frequency vibrational modes can also provide detailed information about the conformational landscape. capes.gov.br Instead of analyzing single modes, a weighted combination of low-frequency vibrations, known as an allosteric covibrational mode, can be used to model the dynamic pathway of conformational changes. nih.gov This approach provides a more detailed picture of the structural transitions between different conformers of the molecule.
Advanced Chromatographic and Separation Techniques
Chromatographic methods are essential for the separation, purification, and analytical assessment of this compound. These techniques exploit differences in the physicochemical properties of compounds to achieve separation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of stilbene derivatives due to its high resolution and sensitivity. tandfonline.com It is routinely employed to determine the purity of synthesized this compound and to separate its cis and trans isomers.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In a typical setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase, often a mixture of water with acetonitrile (B52724) or methanol (B129727). mdpi.compensoft.netmdpi.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of multiple components in a mixture. researchgate.netikm.org.my
The separation of cis and trans stilbene isomers can be challenging due to their similar hydrophobicity. However, specialized columns can provide excellent resolution. For example, a pentafluorophenylpropyl (PFPP) column offers an alternative selectivity to standard C18 columns and is highly effective for separating positional isomers like those of stilbene. shimadzu.com The detection of this compound is typically accomplished using a UV detector, as the conjugated system of the stilbene core absorbs strongly in the UV region. tandfonline.com
| Parameter | Example Condition 1 | Example Condition 2 |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) mdpi.com | Pentafluorophenylpropyl (PFPP) shimadzu.com |
| Mobile Phase | Gradient of Water (with 0.1% formic acid) and Methanol mdpi.com | Isocratic or gradient mixture of Acetonitrile and Water researchgate.net |
| Detection | UV-DAD (Diode Array Detector) at 286 nm (cis) and 306 nm (trans) mdpi.com | UV detector tandfonline.com |
| Application | Purity assessment, Isomer quantification | Separation of cis/trans isomers shimadzu.com |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preparative Isolation
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable in synthetic organic chemistry. researchgate.net It is frequently used to monitor the progress of the synthesis of this compound, for example, in a Wittig or Horner-Wadsworth-Emmons reaction. rsc.org By spotting the reaction mixture on a TLC plate at different time intervals and developing it in an appropriate solvent system (eluent), the disappearance of reactants and the appearance of the product can be visualized. google.comgoogle.com Common eluents for stilbene derivatives include mixtures of hexane (B92381) and ethyl acetate. acs.org Visualization is typically achieved under UV light, where the conjugated stilbene core appears as a dark spot on a fluorescent background. libretexts.org
Beyond its analytical use, TLC can be scaled up for preparative purposes. In preparative TLC, a larger amount of the crude reaction mixture is applied as a band onto a thicker silica (B1680970) gel plate. After development, the band corresponding to the desired product (e.g., this compound) is identified under UV light, scraped from the plate, and the compound is extracted from the silica gel with a suitable solvent. acs.orgnih.gov This method is particularly useful for isolating small quantities of pure compounds for further analysis. cdnsciencepub.comrsc.org
Development of Novel Analytical Methods (e.g., Isotachophoresis for Stilbene Derivatives)
While HPLC and TLC are standard techniques, research into novel analytical methods for stilbene derivatives continues. One such promising technique is capillary isotachophoresis (ITP). mdpi.comnih.gov ITP is an electrophoretic method where ionic analytes are separated in a discontinuous buffer system based on differences in their electrophoretic mobility. tandfonline.com
The ITP technique is considered a "green chemistry" method because it often uses aqueous solutions and requires minimal sample volume. nih.gov Recent studies have focused on developing optimal conditions for the analysis of various stilbene derivatives using ITP. researchgate.net This includes the development of new, non-toxic, and biodegradable terminating electrolytes, such as those based on electrostatically stabilized silanates, which are environmentally benign. tandfonline.comresearchgate.net These advanced electrolytes allow for the separation and determination of stilbene derivatives over a wide pH range, making ITP a competitive alternative to HPLC for certain applications. tandfonline.com
Computational Chemistry and Structure Activity/property Relationships Sar/spr of 4 Acetoxy Stilbene
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the intrinsic properties of 4-acetoxy stilbene (B7821643) at the molecular level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.
Electronic Structure, Molecular Geometry Optimization, and Conformational Analysis
The electronic structure of 4-acetoxy stilbene, characterized by its π-conjugated system spanning the two phenyl rings and the ethylene (B1197577) bridge, is central to its chemical and photophysical properties. The acetoxy group, an ester substituent, influences the electron distribution across the molecule.
Molecular Geometry Optimization: Computational methods are employed to find the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. aps.org This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. numberanalytics.com For stilbene and its derivatives, the planarity of the molecule is a key geometric feature. While trans-stilbene (B89595) is largely planar, steric hindrance between the phenyl rings can lead to slight out-of-plane twisting. researchgate.net The presence of the acetoxy group can further influence these torsional angles.
Conformational Analysis: Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. libretexts.orglumenlearning.com For this compound, key rotations include the torsion around the C-C single bonds connecting the phenyl rings to the ethylenic carbons and the rotation around the ester group. DFT calculations can map the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them. For instance, studies on similar substituted stilbenes have shown that different conformers can have distinct stabilities and properties. chemrxiv.org
Table 1: Predicted Optimized Geometrical Parameters for trans-4-Acetoxy Stilbene (Note: The following data is illustrative and based on typical values obtained from DFT calculations for similar molecules. Actual values may vary depending on the level of theory and basis set used.)
| Parameter | Predicted Value (B3LYP/6-31G(d)) |
|---|---|
| C=C Double Bond Length (Å) | 1.34 |
| C-C Single Bond Length (Phenyl-Ethylene) (Å) | 1.48 |
| C-O Ester Bond Length (Å) | 1.36 |
| C=O Ester Bond Length (Å) | 1.21 |
| Dihedral Angle (Phenyl-C=C-Phenyl) (°) | ~10-20 |
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Absorption Maxima)
Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. researchgate.net By computing the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. pdx.edu These predictions are highly sensitive to the molecular geometry and electronic environment. biorxiv.org For this compound, calculations would predict the 1H and 13C chemical shifts for the aromatic, ethylenic, and acetoxy group protons and carbons. Theoretical calculations have been successfully used to predict 13C NMR chemical shifts for a range of stilbene analogues, showing excellent correlation with experimental values. researchgate.net
UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and, consequently, the UV-Vis absorption spectra of molecules. researchgate.net The calculations can predict the wavelength of maximum absorption (λmax), which corresponds to the energy difference between the ground state and the lowest-lying excited state. repositorioinstitucional.mx For this compound, the π-π* transitions of the conjugated system are expected to dominate the UV-Vis spectrum. The position of the acetoxy group can cause a shift in the absorption maxima compared to unsubstituted stilbene. researchgate.net TD-DFT calculations can help rationalize these substituent effects. researchgate.net
Table 2: Predicted Spectroscopic Parameters for trans-4-Acetoxy Stilbene (Note: This data is illustrative and based on typical computational results for similar compounds. Experimental values can be influenced by solvent and other conditions.)
| Spectroscopic Parameter | Predicted Value |
|---|---|
| 13C NMR Chemical Shift (C=O) (ppm) | ~169-171 |
| 1H NMR Chemical Shift (Ethylenic H) (ppm) | ~7.0-7.2 |
| UV-Vis λmax (nm) | ~300-320 |
Calculation of Potential Energy Surfaces for Reaction Mechanisms (e.g., Photoisomerization)
A significant feature of stilbene and its derivatives is their ability to undergo trans-cis photoisomerization upon irradiation with UV light. wiley-vch.de Quantum chemical calculations are crucial for understanding the mechanism of this process. By calculating the potential energy surfaces (PES) of the ground and excited electronic states as a function of the torsional angle around the central C=C double bond, the reaction pathway can be mapped out. rsc.org
These calculations can identify key features of the PES, such as the energy barrier to isomerization in the excited state and the location of conical intersections, which are points where the potential energy surfaces of two electronic states cross, facilitating a rapid, non-radiative decay back to the ground state. nih.gov The nature and position of substituents, like the acetoxy group, can significantly influence the shape of the PES and thus the efficiency and dynamics of the photoisomerization process. unige.ch
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict how a small molecule, such as this compound, might interact with a larger biological macromolecule, like a protein or a nucleic acid. These methods are fundamental in drug discovery and molecular biology.
Prediction of Ligand-Protein Interaction Modes and Binding Affinities
Molecular docking simulations aim to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to estimate the binding affinity for each pose.
For this compound, docking studies could be used to predict its interaction with various protein targets. The stilbene scaffold is known to interact with a range of proteins. mdpi.com The simulations would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the acetoxy group, the phenyl rings, and the amino acid residues of the protein. The binding affinity, often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki), can also be estimated, providing a measure of the strength of the interaction. nih.gov
Exploration of Binding Sites on Molecular Targets (e.g., Enzymes, Amyloid Aggregates)
Molecular docking can also be used to identify and characterize potential binding sites on a target macromolecule. This is particularly useful when the binding site is not known.
Enzymes: Many enzymes have well-defined active sites where substrates bind. Stilbene derivatives have been investigated as inhibitors of various enzymes, such as tyrosinase and cyclooxygenases. rsc.org Docking studies can elucidate how this compound might fit into the active site of an enzyme, potentially blocking the entry of the natural substrate and thus inhibiting the enzyme's function. For example, stilbene derivatives have been docked into the active site of the main protease of SARS-CoV-2. nih.gov
Amyloid Aggregates: Stilbene derivatives have shown promise as imaging agents and inhibitors of amyloid-β (Aβ) plaque formation, which is a hallmark of Alzheimer's disease. mdpi.comnih.gov Molecular docking can be used to explore how this compound might bind to the surface or grooves of Aβ fibrils. rsc.org These studies can reveal the specific binding modes and interactions that contribute to the affinity and selectivity of stilbene-based compounds for amyloid aggregates, guiding the design of new diagnostic and therapeutic agents. nih.gov
Table 3: Illustrative Docking Results for a Stilbene Derivative with a Protein Target (Note: This table presents hypothetical data to illustrate the output of a molecular docking study.)
| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Tyrosinase | -7.5 | HIS259, HIS263, PHE264 | Hydrophobic, π-π stacking |
| Amyloid-β (1-42) Fibril | -8.2 | LYS16, PHE19, PHE20 | Hydrophobic, π-π stacking |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are mathematical a pproaches that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. mdpi.com These models are instrumental in predicting the behavior of new, unsynthesized compounds, thereby accelerating the drug discovery process.
Correlation of Molecular Descriptors with Reactivity and Interaction Potentials
Molecular descriptors are numerical values that characterize specific aspects of a molecule's structure. toxicology.org For stilbene derivatives, descriptors such as electronic properties (e.g., HOMO and LUMO energies), steric factors, and lipophilicity play a crucial role in determining their reactivity and how they interact with biological targets. nih.govresearchgate.net
For instance, the presence and position of substituent groups, like the acetoxy group in this compound, significantly influence the electronic distribution across the stilbene backbone. This, in turn, affects the molecule's ability to participate in various chemical reactions and intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.gov Studies on similar stilbene analogues have shown that descriptors related to the molecule's 3D structure, like Radial Distribution Function (RDF) descriptors and 3D-MoRSE descriptors, are predictive of their inhibitory activity against certain enzymes. researchgate.net
The table below illustrates some key molecular descriptors and their general influence on the reactivity and interaction potential of stilbene derivatives.
| Descriptor Category | Specific Descriptor Examples | Influence on Reactivity and Interaction Potential |
| Electronic | HOMO/LUMO energies, Dipole moment | Governs the molecule's ability to donate or accept electrons, influencing reaction mechanisms and the strength of electronic interactions. nih.gov |
| Steric | Molecular volume, Surface area | Affects how the molecule fits into a binding site and can introduce steric hindrance. |
| Topological | Connectivity indices, Shape indices | Describes the atomic arrangement and branching of the molecule, which can impact its overall shape and flexibility. |
| 3D Descriptors | RDF descriptors, 3D-MoRSE descriptors | Provide information about the spatial arrangement of atoms, which is critical for predicting binding affinity to a target. researchgate.net |
Development of Predictive Models for Stilbene Analogue Behavior
The development of predictive QSAR/QSPR models for stilbene analogues has been an active area of research. nih.govresearchgate.netmdpi.com These models are typically built using a set of known stilbene derivatives with experimentally determined activities or properties. By applying statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms, a mathematical equation is derived that links the molecular descriptors to the observed behavior. mdpi.comresearchgate.net
For example, 3D-QSAR models have been successfully developed for a series of trans-stilbene derivatives to predict their inhibitory activity against enzymes like CYP1B1. researchgate.netmdpi.com These models provide a visual representation of the regions around the stilbene scaffold where certain properties (e.g., steric bulk, positive or negative electrostatic potential) are favorable or unfavorable for activity. Such models have demonstrated good predictive power, with high correlation coefficients (R²) for both the training and test sets of compounds. mdpi.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and the dynamics of their interactions with other molecules. researchgate.netsamipubco.com
Conformational Flexibility and Dynamic Behavior of this compound in Various Environments
The stilbene backbone possesses conformational flexibility, primarily due to the rotation around the single bonds connecting the phenyl rings to the ethylene bridge. mdpi.com The presence of the acetoxy group can influence the preferred conformations and the energy barriers for rotation.
Ligand-Target Dynamics and Stability of Molecular Interactions
When this compound or its analogues bind to a biological target, such as an enzyme or a receptor, the resulting complex is not static. MD simulations can be used to study the dynamic nature of these interactions and the stability of the ligand-target complex over time. nih.govtandfonline.comnih.gov
These simulations can provide detailed information on:
Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand within the binding site, one can assess the stability of the binding pose predicted by molecular docking. samipubco.com
Key Interactions: MD simulations can identify the specific amino acid residues in the target protein that form stable hydrogen bonds, hydrophobic interactions, or other types of interactions with the ligand. nih.gov
Conformational Changes: The binding of a ligand can induce conformational changes in the target protein, which can be crucial for its function. MD simulations can capture these dynamic changes.
Advanced Applications of 4 Acetoxy Stilbene in Materials Science and Chemical Biology Research Tools
Photoactive Materials and Optoelectronics
4-Acetoxy stilbene (B7821643), a derivative of stilbene, has garnered significant interest in the fields of materials science and optoelectronics due to its unique photoactive properties. Its ability to undergo photoisomerization and photocyclization makes it a valuable component in the development of various light-sensitive materials and devices.
Integration into Dyes, Lasers, and Optical Brighteners
Stilbene and its derivatives are fundamental to the manufacturing of dye lasers, optical brighteners, and other industrial dyes. medchemexpress.comresearchgate.netwiley-vch.de These compounds absorb light in the ultraviolet and violet regions of the electromagnetic spectrum and re-emit it in the blue region, leading to a whitening effect. wikidoc.org This property is widely utilized in the textile and paper industries to enhance the appearance of materials. researchgate.netwikidoc.org Specifically, 4,4'-bis(benzoxazol-2-yl)stilbene compounds are effective fluorescent brightening agents. google.com While the trans-isomer of stilbene is optically active and responsible for this effect, it can convert to the optically inactive cis-isomer upon long-term UV exposure, leading to fading. wikidoc.org
Development of Photorefractive Polymers and Photo-Cross-Linking Systems
The photoreactive nature of stilbene derivatives, including 4-acetoxy stilbene, allows for their use in the development of photorefractive polymers and photo-cross-linking systems. researchgate.net When incorporated into polymer chains, the stilbene units can undergo a [2π+2π] cycloaddition upon irradiation with UV light, leading to the cross-linking of the polymer chains. researchgate.net This process is irreversible and has been demonstrated in polymethacrylates containing stilbene chromophores. researchgate.net The extent of this photocrosslinking can be monitored by observing the decrease in the trans-stilbene's UV absorption. researchgate.net Such materials have potential applications in imaging and resist technologies. researchgate.net
Applications in Holographic Data Storage and Light-Triggered Molecular Switches
The photo-induced isomerization and dimerization of stilbene derivatives make them suitable for applications in holographic data storage. researchgate.neticmp.lviv.ua The changes in the absorption spectra of stilbene-containing films upon UV irradiation can be used to record stable holographic gratings. researchgate.net Furthermore, the reversible cis-trans isomerization of stilbene molecules, which can be triggered by light, allows for their use as molecular switches. icmp.lviv.uaresearchgate.net This switching behavior can induce changes in various material properties, making them promising for applications in photo-actuation and optical switches. icmp.lviv.ua
Exploration in Nanooptics and Smart Material Design
The unique photophysical and photochemical properties of stilbenes are being explored in the field of nanooptics and the design of smart materials. researchgate.net The ability to control the structure and function of nanosystems using external stimuli like light is a key area of research for developing programmable and reconfigurable intelligent nanomaterials. researchgate.net Silsesquioxane-based systems functionalized with stilbene derivatives are being investigated for their potential in optoelectronic applications due to their hybrid organic-inorganic nature. mdpi.comresearchgate.net These materials exhibit interesting photophysical properties, including red-shifted emission spectra. mdpi.comumich.edu
Advanced Sensing and Detection Technologies
The fluorescent properties of stilbene derivatives have led to their use in the development of advanced sensing and detection technologies, particularly for environmental contaminants.
Utilization as Fluorescent Probes for Environmental Contaminants (e.g., Metal Ions)
Stilbene-based fluorescent probes have been synthesized for the detection of metal ions in environmental samples. sioc-journal.cnnih.gov These probes typically consist of a stilbene fluorophore and a receptor that selectively binds to specific metal ions. sioc-journal.cn The binding of a metal ion to the receptor can cause a change in the fluorescence of the stilbene unit, such as the appearance of a new emission peak or a decrease in the original emission, which can be used for detection. sioc-journal.cn For instance, a stilbene derivative, 4,4′-diamino-2,2′-stilbenedisulfonic acid (DSD), has shown potential as a sensor for Sn2+ ions. nih.gov Another approach involves intercalating stilbene derivatives into layered materials to create sensors for heavy metal cations like Pb2+ and Cu2+ in aqueous solutions. nih.gov The detection mechanism in this case relies on the quenching of the stilbene's phosphorescence upon sorption of the metal ions. nih.gov
Design of Stilbene-Based Chemosensors for Specific Analytes
The unique photophysical properties of the stilbene core make it an excellent platform for the design of fluorescent chemosensors. mdpi.com These sensors are engineered to detect specific analytes, such as metal ions, through changes in their fluorescence signals upon binding. The design often involves coupling the stilbene fluorophore with a specific receptor unit that selectively interacts with the target analyte.
Research has demonstrated the synthesis of metal-ion sensing fluorescent probes possessing a stilbene fluorophore. mdpi.comcore.ac.uk In one such design, two probes, DMDE and DPDE, were synthesized featuring a stilbene unit and an N,N-bis-(2-acetoxy-ethyl)-amino receptor. mdpi.com These probes were created to investigate the influence of different metal ions on their fluorescent properties in an acetonitrile (B52724) solution. mdpi.com
The interaction of these stilbene-based sensors with metal ions can induce distinct changes in their emission spectra. For instance, the addition of zinc or silver ions to the DMDE probe resulted in the appearance of a new emission peak at 420 nm, accompanied by an initial increase and subsequent decrease of the emission peak at 600 nm. mdpi.com This behavior is indicative of a process known as Fluorescence Resonance Energy Transfer (FRET). mdpi.com In contrast, the DPDE probe showed a decrease and a bathochromic (red) shift in its 600 nm emission upon the addition of the same ions, without a new peak appearing at 420 nm. mdpi.com Such differential responses highlight the tunability of stilbene-based chemosensors for the selective detection of various analytes. researchgate.net The development of these sensors is a significant area of research due to their potential applications in environmental and biological monitoring. researchgate.net
Mechanistic Probes in Chemical Biology
Chemical probes are essential small molecules used to study and manipulate biological systems, helping to validate the role of specific proteins in cellular processes and disease. rsc.org Stilbene derivatives, owing to their ability to interact with various biological targets, are increasingly being developed as sophisticated molecular tools to dissect complex biological pathway mechanisms. mdpi.com
Development of Molecular Tools for Elucidating Biological Pathway Mechanisms (e.g., Nrf2 Activation, PI3K-AKT Signaling)
The stilbene backbone has proven to be a valuable scaffold for creating probes that modulate key signaling pathways involved in cellular stress responses and survival, such as Nrf2 and PI3K-AKT.
Nrf2 Activation: The Nrf2 pathway is a primary regulator of antioxidant and anti-inflammatory gene expression, making its activation a therapeutic target for numerous chronic diseases. researchgate.net Substituted trans-stilbenes have been identified as a class of Nrf2 activators. researchgate.net These compounds can promote the translocation of Nrf2 to the nucleus, where it activates the Antioxidant Response Element (ARE), leading to the transcription of protective genes. nih.govnih.gov A study on various substituted trans-stilbenes revealed that modifications with groups like fluorine and methoxy (B1213986) could significantly influence both the potency (EC50 values) and the extent of Nrf2 activation. researchgate.net This suggests that the stilbene scaffold can be systematically modified to develop fine-tuned molecular probes for studying the Nrf2 pathway. researchgate.net Unlike many Nrf2 activators that are electrophiles and work by covalently modifying the sensor protein Keap1, these stilbene-based activators are not highly electrophilic, suggesting a different mechanism of action that makes them valuable research tools. researchgate.net
PI3K-AKT Signaling: The PI3K-AKT pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Its dysregulation is implicated in many diseases, including cancer. Stilbene derivatives have been explored as modulators of this pathway. For example, piceatannol, a hydroxylated stilbene, has been shown to upregulate the PI3K-Akt-eNOS signaling pathway, thereby protecting cells from peroxidative injury. nih.gov Conversely, other derivatives like isorhapontigenin (B148646) may inhibit the PI3K/Akt pathway. nih.gov The ability of different stilbene analogues to either activate or inhibit this pathway makes them versatile tools for elucidating its complex role in various cellular contexts. tandfonline.commdpi.com
Stilbene Derivatives as Research-Grade Enzyme Inhibitors (e.g., MAO-B, CYP1A1, DNA Polymerases) for Target Validation Studies
Target validation is a critical step in drug discovery, and selective enzyme inhibitors are indispensable tools for this purpose. Stilbene derivatives have been developed as research-grade inhibitors for several important enzyme families.
Monoamine Oxidase B (MAO-B): MAO-B is a key enzyme in the metabolism of monoamine neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases. researchgate.net Various stilbene derivatives have been synthesized and evaluated for their inhibitory activity against MAO enzymes. Some of these synthetic derivatives exhibit high selectivity for MAO-B, which is crucial for developing targeted therapies and for validating MAO-B as a therapeutic target in preclinical research.
Cytochrome P450 1A1 (CYP1A1): CYP1A1 is an enzyme involved in the metabolic activation of procarcinogens. Its inhibition is a key strategy in cancer chemoprevention. Numerous stilbene derivatives have shown potent inhibitory effects on CYP1A1. Studies comparing hydroxylated stilbenes (like resveratrol) with their methoxylated counterparts have found that methoxylation often enhances inhibitory potency, likely due to increased lipophilicity and better cell membrane permeability. Furthermore, replacing the 4'-hydroxyl group with a thiomethyl group has also been shown to produce potent and selective inhibitors of CYP1A1. Research on resveratrol-salicylate hybrids has led to the identification of compounds that significantly inhibit CYP1A1 activity and expression. A derivative featuring an acetoxy group at the 4' position instead of a methoxy group was found to have decreased, though still significant, CYP1A1 inhibitory activity, highlighting how subtle structural changes can modulate biological function. tandfonline.com
DNA Polymerases: DNA polymerases are essential for DNA replication and repair, making them targets for anticancer agents. Resveratrol (B1683913) and its analogues have been shown to inhibit mammalian DNA polymerases. For example, resveratrol inhibits replicative polymerases α and δ. The derivative 4,4'-dihydroxy-trans-stilbene was also found to inhibit DNA polymerase δ but, unlike resveratrol, did not affect polymerase α activity, demonstrating that structural modifications can confer selectivity. Other semi-synthetic resveratrol derivatives have shown inhibitory activity against Taq DNA polymerase and human topoisomerase I. Molecular modeling studies suggest that resveratrol and its analogs may exert their inhibitory effects by competing with dNTPs for the enzyme's active site, thereby blocking DNA chain elongation. This makes them valuable research tools for studying the mechanisms of DNA replication and for validating DNA polymerases as therapeutic targets. nih.gov
| Stilbene Derivative Class | Target Enzyme | Key Research Finding | Reference(s) |
| Methoxy-stilbenes | CYP1A1 | Enhanced inhibitory potency compared to hydroxylated parent compounds. | |
| 4-Thiomethyl-stilbenes | CYP1A1, CYP1B1 | Potent and selective inhibition. | |
| 4'-Acetoxy-stilbene derivative | CYP1A1 | Showed inhibitory activity, though less than methoxy analogue. | tandfonline.com |
| Resveratrol | DNA Polymerase α, δ | Non-competitive inhibitor. | |
| 4,4'-dihydroxy-trans-stilbene | DNA Polymerase δ | Selective inhibition of pol δ over pol α. | |
| Resveratrol-amide hybrid | Taq DNA Polymerase, Topo I | Dual inhibitory activity. | |
| Various Synthetic Stilbenes | MAO-B | Development of selective inhibitors for neurodegenerative disease research. |
Exploration as Imaging Agents for Molecular Targets (e.g., Amyloid-Beta Plaques in Research Models)
The in vivo visualization of molecular targets is crucial for diagnosing diseases and evaluating therapeutic efficacy. The stilbene scaffold has been instrumental in the development of imaging agents, particularly for detecting amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease.
Stilbene derivatives are well-suited for this purpose due to their ability to cross the blood-brain barrier and bind with high affinity to Aβ aggregates. tandfonline.com Their intrinsic fluorescence is harnessed for optical imaging in vitro, while radiolabeled versions are used for in vivo imaging techniques like Positron Emission Tomography (PET).
Numerous fluorescent probes based on the stilbene structure have been synthesized for the in vitro detection and characterization of amyloid fibrils. These probes can exhibit changes in their fluorescence spectra upon binding to Aβ, allowing for high-resolution imaging studies. For instance, some naphthyl-based trans-stilbenes can distinguish between native and misfolded protein states by providing widely different emission maxima.
For in vivo applications, stilbene derivatives have been labeled with PET isotopes such as Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]). A [¹¹C]-labeled derivative, N-[¹¹C]methylamino-4'-hydroxystilbene, demonstrated good brain penetration and high specific labeling of Aβ plaques in autoradiography studies of transgenic mouse brain sections. Similarly, [¹⁸F]-labeled fluorinated stilbene derivatives have shown excellent brain penetration and specific plaque labeling in animal models of Alzheimer's disease, making them promising candidates for clinical PET imaging. These stilbene-based imaging agents are invaluable research tools for studying disease progression and for the development of new anti-amyloid therapies.
| Imaging Agent Type | Target | Key Characteristics | Reference(s) |
| Fluorescent Stilbene Probes | Aβ Aggregates (in vitro) | High binding affinity; extended fluorescence lifetimes; spectral shifts upon binding. | |
| Naphthyl-based trans-stilbenes | Transthyretin (TTR) | Distinguishable emission spectra for native vs. misfolded protein conformations. | |
| [¹¹C]methylamino-4'-hydroxystilbene | Aβ Plaques (PET) | Good brain penetration and washout; high specific labeling of plaques. | |
| [¹⁸F]-labeled stilbenes | Aβ Plaques (PET) | Excellent brain penetration; specific in vivo plaque labeling in transgenic mice. |
Q & A
Q. What statistical approaches are recommended for analyzing genotype-dependent stilbene accumulation in plant studies?
- Methodological Answer: Multivariate ANOVA with post-hoc Tukey tests compares resveratrol levels across cultivars. Principal component analysis (PCA) integrates transcriptomic and metabolomic data to cluster high-/low-producer genotypes. Machine learning (e.g., random forests) prioritizes SNPs associated with STS expression .
Method Development and Validation
Q. How can researchers improve the sensitivity of stilbene detection in complex biological matrices?
- Methodological Answer: Derivatization with dansyl chloride enhances fluorescence detection in HPLC. For trace analysis, UPLC-QTOF-MS with positive ionization (m/z 225–230 for this compound) achieves sub-ppb sensitivity. Solid-phase microextraction (SPME) reduces matrix interference in plant extracts .
Q. What protocols ensure reproducibility in synthesizing stereochemically pure this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
